N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820998
InChI: InChI=1S/C24H19ClN4O4S/c1-16-2-6-18(7-3-16)23-26-27-24(33-23)34-15-22(30)28(14-17-4-8-19(25)9-5-17)20-10-12-21(13-11-20)29(31)32/h2-13H,14-15H2,1H3
SMILES:
Molecular Formula: C24H19ClN4O4S
Molecular Weight: 494.9 g/mol

N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC15820998

Molecular Formula: C24H19ClN4O4S

Molecular Weight: 494.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide -

Specification

Molecular Formula C24H19ClN4O4S
Molecular Weight 494.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C24H19ClN4O4S/c1-16-2-6-18(7-3-16)23-26-27-24(33-23)34-15-22(30)28(14-17-4-8-19(25)9-5-17)20-10-12-21(13-11-20)29(31)32/h2-13H,14-15H2,1H3
Standard InChI Key IEFQCZCUBROMGX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Acetamide core: Functionalized with 4-chlorobenzyl and 4-nitrophenyl groups at the nitrogen atom.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted with a p-tolyl group (4-methylphenyl).

  • Thioether linkage: Connects the acetamide and oxadiazole moieties, enhancing metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>4</sub>S
Molecular Weight494.95 g/mol
CAS Number332158-17-5
Purity (Commercial)≥98%

Synthesis and Manufacturing

Table 2: Hypothesized Reaction Conditions

StepReagents/ConditionsPurpose
1Carbon disulfide, KOH, ethanol, refluxOxadiazole ring formation
22-Chloro-N-(4-nitrophenyl)acetamide, K<sub>2</sub>CO<sub>3</sub>, acetoneN-alkylation of acetamide
34-Chlorobenzyl bromide, DMF, 80°CIntroduction of 4-chlorobenzyl group

Industrial-Scale Production

Commercial suppliers like Aromsyn synthesize the compound at scales ranging from grams to kilograms, employing adaptive protocols to ensure ≥98% purity . Critical challenges include optimizing yields during thioether formation and minimizing byproducts in N-alkylation steps.

Biological Activities and Hypothesized Mechanisms

Antimicrobial Properties

Oxadiazole derivatives are known to disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase. The nitro group in this compound may enhance electron-deficient interactions with microbial targets, though empirical validation is required.

Comparative Analysis with Structural Analogues

Table 3: Activity Trends in Analogous Compounds

CompoundKey SubstituentsIC<sub>50</sub> (A549 Cells)COX Inhibition (%)
Target Compound4-Chlorobenzyl, 4-nitrophenylNot testedNot tested
Compound 2 4-Chlorophenylamino3.9 µg/mLCOX-1: 59.52
Compound 10 6-Chlorobenzothiazol-2-ylamino3.9 µg/mLCOX-2: 12.14

The 4-nitrophenyl group in the target compound may enhance electron-withdrawing effects, potentially improving membrane permeability compared to simpler chlorophenyl analogues .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors or COX-targeted therapies, leveraging its oxadiazole and acetamide motifs .

Material Science

Its aromatic and heterocyclic architecture suggests utility in organic semiconductors or liquid crystals, where electron-deficient rings enhance charge transport .

Future Perspectives

  • In vitro profiling: Prioritize cytotoxicity screening against cancer cell lines and microbial strains.

  • Molecular docking: Predict interactions with COX-2, EGFR, or other oncology targets.

  • Formulation studies: Explore nanoencapsulation to improve bioavailability.

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